molecular formula C10H12O B1444308 2-m-Tolylpropanal CAS No. 59452-89-0

2-m-Tolylpropanal

Cat. No.: B1444308
CAS No.: 59452-89-0
M. Wt: 148.2 g/mol
InChI Key: BQOMLDKKNSTBKM-UHFFFAOYSA-N
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Description

2-m-Tolylpropanal, also known as 2-(m-Tolyl)propanal, is an organic compound with the molecular formula C10H12O. It belongs to the class of aldehydes, characterized by the presence of a terminal carbonyl group (O=CH–). This compound is known for its aromatic properties due to the presence of a tolyl group, which is a methyl-substituted phenyl group. This compound is used in various applications, including as a flavoring agent and in the synthesis of other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-m-Tolylpropanal can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of toluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

[ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CHO} ]

Another method involves the oxidation of 2-m-Tolylpropanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction conditions typically involve the use of an organic solvent like dichloromethane or acetone .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-m-Tolylpropenal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is as follows:

[ \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}=\text{CHCHO} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CHO} ]

Chemical Reactions Analysis

Types of Reactions

2-m-Tolylpropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-m-Tolylpropanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to 2-m-Tolylpropanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Grignard reagents (RMgX) in dry ether.

Major Products

Scientific Research Applications

2-m-Tolylpropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-m-Tolylpropanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its biological activities, where it can interact with proteins and enzymes, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .

Comparison with Similar Compounds

2-m-Tolylpropanal can be compared with other similar compounds such as:

    2-m-Tolylpropenal: An unsaturated aldehyde with a similar structure but with a double bond in the side chain.

    2-m-Tolylpropanol: The corresponding alcohol of this compound.

    2-m-Tolylpropanoic acid: The corresponding carboxylic acid of this compound.

Uniqueness

This compound is unique due to its specific reactivity as an aldehyde, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its aromatic nature also contributes to its distinct properties and applications .

Properties

IUPAC Name

2-(3-methylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-4-3-5-10(6-8)9(2)7-11/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMLDKKNSTBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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